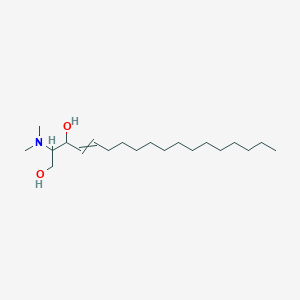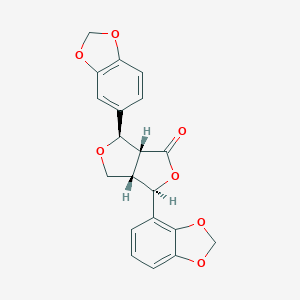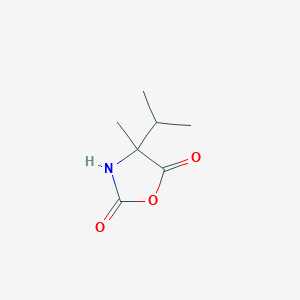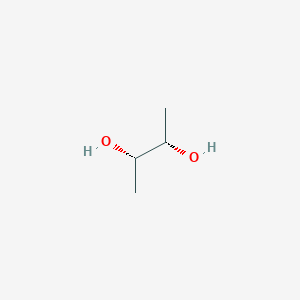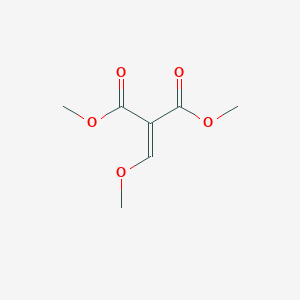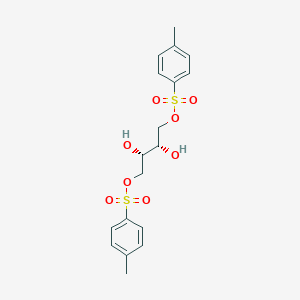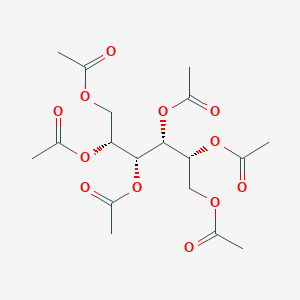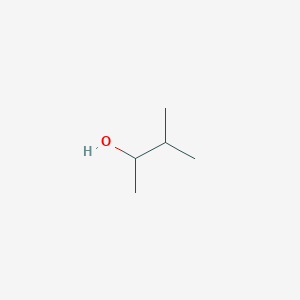
3-Methyl-2-butanol
説明
It is a colorless liquid with a characteristic odor and is commonly used as a solvent and an intermediate in the manufacture of other chemicals .
Synthetic Routes and Reaction Conditions:
Hydration of 3-Methyl-1-butene: One of the primary methods to synthesize 3-Methyl-2-butanol is through the hydration of 3-Methyl-1-butene.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 3-Methyl-1-butene.
Industrial Production Methods:
Vapor-phase Dehydrogenation: Industrially, this compound can be produced by the vapor-phase dehydrogenation of this compound over a silica-supported copper catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-Methyl-2-butanone.
Dehydration: Acid-catalyzed dehydration of this compound can lead to the formation of alkenes.
Substitution: When treated with hydrogen bromide, this compound undergoes a substitution reaction to form 2-Bromo-3-methylbutane. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Dehydration: Sulfuric acid.
Substitution: Hydrogen bromide.
Major Products:
Oxidation: 3-Methyl-2-butanone.
Dehydration: Alkenes.
Substitution: 2-Bromo-3-methylbutane.
科学的研究の応用
3-Methyl-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Medicine: It is utilized as an intermediate in the manufacture of pharmaceuticals.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma, making it a key ingredient in many perfumes and flavorings.
作用機序
The mechanism of action of 3-Methyl-2-butanol involves its interaction with various molecular targets and pathways:
Protonation and Dehydration: In acid-catalyzed reactions, this compound is protonated by the acid catalyst, leading to the formation of a carbocation intermediate.
Nucleophilic Substitution: In substitution reactions, the hydroxyl group of this compound is protonated, leading to the formation of a carbocation intermediate. .
類似化合物との比較
3-Methyl-2-butanol can be compared with other similar compounds such as:
2-Methyl-2-butanol: Both compounds are secondary alcohols, but 2-Methyl-2-butanol has a different structure and reactivity.
3-Pentanol: Similar in structure but differs in the position of the hydroxyl group.
2-Pentanol: Another isomer with different physical and chemical properties.
2-Methyl-1-propanol: A primary alcohol with different reactivity compared to the secondary alcohol this compound .
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and applications. Its ability to act as a solvent, intermediate, and reference compound in various fields highlights its versatility .
特性
IUPAC Name |
3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLMTQWGSQIYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862268 | |
| Record name | 2-Methyl-3-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Methyl-2-butanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10791 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
112.00 to 114.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methyl-2-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
56 mg/mL at 25 °C | |
| Record name | 3-Methyl-2-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.815-0.821 | |
| Record name | 3-Methyl-2-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/60/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
9.15 [mmHg] | |
| Record name | 3-Methyl-2-butanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10791 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
598-75-4, 1517-66-4 | |
| Record name | 3-Methyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanol, 3-methyl-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-2-BUTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-3-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93FF0F303R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-2-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methyl-2-butanol?
A1: this compound has the molecular formula C5H12O and a molecular weight of 88.15 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided abstracts don't detail specific spectroscopic data, this compound can be characterized using techniques like NMR spectroscopy, infrared spectroscopy, and mass spectrometry. [, , ]
Q3: Are there any studies on the performance and applications of this compound under various conditions?
A3: Research has explored its use in binary and ternary systems with compounds like 2-methylpentane and 3-methyl-2-butanone, examining vapor-liquid equilibria at different temperatures and pressures. [, , ] Additionally, its behavior in mixtures with propylene carbonate has been investigated for excess molar enthalpies and volumes. []
Q4: What is the role of this compound in catalytic reactions?
A4: this compound is primarily featured as a reactant or product in catalytic reactions, particularly in studies focusing on dehydrogenation to produce 3-methyl-2-butanone (methyl isopropyl ketone). [] It also serves as a starting material in the synthesis of chiral auxiliaries for asymmetric hydrogenation reactions. []
Q5: How does the structure of silica-supported Cu catalysts affect the dehydrogenation of this compound?
A5: Research indicates that silica-supported Cu catalysts prepared with mannitol exhibit high activity for this compound dehydrogenation due to the formation of highly dispersed Cu nanoparticles. [] This highlights the importance of catalyst preparation methods on catalytic activity.
Q6: Have there been any computational studies on this compound?
A6: Yes, high-level ab initio calculations were used to investigate the unimolecular dissociation of ionized this compound, suggesting the formation of a hydrogen-bridged complex during the reaction. [] Molecular simulations were also employed to predict the separation of this compound from its isomers in STW-type zeolites. []
Q7: How does the structure of this compound influence its reactivity?
A7: Studies on the reactions of hydroxyl radicals with various alcohols, including this compound, revealed a relationship between the molecule's structure and its reactivity. [, ] This suggests that structural modifications could impact its interaction with other molecules.
Q8: Are there studies comparing the behavior of this compound with its isomers?
A8: Yes, research has investigated the separation of this compound from other pentanol isomers using various techniques, highlighting the subtle structural differences that influence their properties and interactions. [, , , , ]
Q9: What information is available regarding the stability of this compound?
A9: While specific stability data isn't provided in the abstracts, its presence as a volatile compound in various studies suggests potential volatility and a need for appropriate storage conditions. [, , ]
Q10: Is there information about SHE regulations, PK/PD, in vitro/vivo efficacy, or resistance related to this compound?
A10: The provided research primarily focuses on the physicochemical properties and catalytic applications of this compound. Information about SHE regulations, PK/PD, in vitro/vivo efficacy, or resistance would require further investigation beyond these abstracts.
Q11: What are the known toxicological properties of this compound?
A11: Research indicates potential genotoxicity of this compound using luminescent and light absorption umu tests. [] This emphasizes the importance of handling this compound with caution and following appropriate safety protocols.
Q12: Are there studies on the metabolism of this compound in living organisms?
A12: Yes, studies on mice exposed to isopentane identified this compound as a metabolite, suggesting its potential presence and effects in biological systems. []
Q13: What is known about the environmental impact and degradation of this compound?
A14: While the provided abstracts don't directly address its environmental fate, its identification as a volatile organic compound in various settings, including natural water systems and indoor environments, suggests potential for environmental release and transport. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



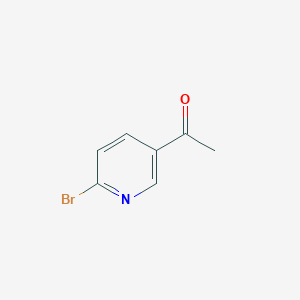
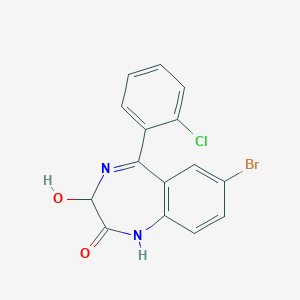

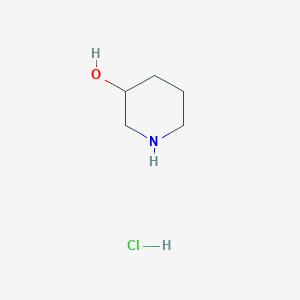
![1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B147088.png)
